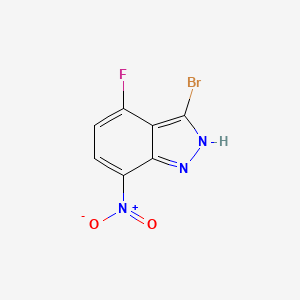

3-bromo-4-fluoro-7-nitro-1H-indazole

Description

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN3O2/c8-7-5-3(9)1-2-4(12(13)14)6(5)10-11-7/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKLPRIPJDYEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C(=C1)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284790 | |

| Record name | 1H-Indazole, 3-bromo-4-fluoro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353877-95-8 | |

| Record name | 1H-Indazole, 3-bromo-4-fluoro-7-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353877-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-bromo-4-fluoro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 3-bromo-4-fluoro-7-nitro-1H-indazole is neuronal nitric oxide synthase (nNOS) . This compound is a more potent and selective inhibitor of nNOS than endothelial NOS (eNOS) or inducible NOS (iNOS). Nitric oxide synthases are enzymes that catalyze the production of nitric oxide (NO), a key intercellular messenger molecule involved in various physiological processes.

Mode of Action

This compound interacts with its target, nNOS, by inhibiting its activity. This inhibition affects the synthesis of nitric oxide, a molecule that plays a crucial role in various biological processes, including neurotransmission, immune defense, and regulation of cell death.

Biochemical Pathways

The inhibition of nNOS by this compound affects the nitric oxide synthesis pathway. Nitric oxide is a critical component of several signaling pathways, and its reduced production can have downstream effects on these pathways.

Result of Action

The inhibition of nNOS by this compound leads to a decrease in nitric oxide production. This can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the nervous system, where NO acts as a neurotransmitter, this could affect neuronal communication.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-fluoro-7-nitro-1H-indazole is known to be a more potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) than endothelial NOS (eNOS) or inducible NOS (iNOS). It affects the intercellular messenger nitric oxide (NO) synthesis throughout the body and brain.

Biological Activity

3-Bromo-4-fluoro-7-nitro-1H-indazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various studies.

- Molecular Formula : CHBrFNO

- Molecular Weight : 260.03 g/mol

- CAS Number : 1353877-95-8

- Melting Point : 197-199 °C

This compound operates primarily through inhibition of specific enzymes and pathways. Research indicates that it may act as an inhibitor of various kinases, which are critical in regulating cellular functions such as growth and survival. The compound's structure allows it to interact with active sites of these enzymes, potentially leading to altered signaling pathways involved in diseases such as cancer.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, with notable findings summarized below:

Case Study 1: Kinase Profiling

In a study assessing the selectivity of various indazole derivatives, this compound was found to inhibit specific kinases at low concentrations, demonstrating its potential as a targeted therapeutic agent for cancer treatment. The IC50 values for selected kinases were notably lower than those observed for related compounds, indicating a higher potency and selectivity.

Case Study 2: Neuroprotective Properties

Research conducted on the effects of this compound on neuronal cells highlighted its ability to protect against oxidative stress-induced damage. The compound significantly reduced cell death and apoptosis markers when administered to cultured neurons exposed to harmful agents.

Case Study 3: Anti-inflammatory Activity

A series of experiments evaluated the anti-inflammatory properties of this compound by measuring cytokine levels in treated macrophages. The results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to the control group, suggesting its potential application in treating inflammatory conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that indazole derivatives, including 3-bromo-4-fluoro-7-nitro-1H-indazole, exhibit significant anticancer properties. They have been studied as potential inhibitors of key signaling pathways involved in tumor growth and survival.

- Mechanism of Action : The compound has shown inhibitory effects on the extracellular signal-regulated kinase (ERK1/2) pathway, crucial for cell proliferation. In vitro studies report IC₅₀ values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM for ERK1/2 inhibition .

- Case Studies : Clinical evaluations of similar indazole derivatives have demonstrated antitumor activity against BRAFV600-mutant melanoma, suggesting a promising therapeutic role for this compound in oncology .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.

- Research Findings : Studies have highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced inflammation in various models .

Interaction with Biological Targets

This compound interacts with various molecular targets, modulating important biological pathways.

- Kinase Inhibition : Its ability to inhibit specific kinases suggests potential use in therapeutic strategies against diseases where these pathways are dysregulated .

Structure-Activity Relationship (SAR)

The structure of this compound allows for selective functionalization, enhancing its biological activity.

| Substituent Position | Effect on Activity |

|---|---|

| 4-position | Enhances ERK1/2 inhibition |

| 6-position | Influences anti-inflammatory properties |

Synthesis Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors.

- Common Methods : Bromination and fluorination reactions are commonly employed to introduce halogen substituents on the indazole ring, followed by nitration to achieve the nitro group .

Industrial Production

Industrial methods may optimize these synthetic routes for higher yields and purity using specific catalysts and reaction conditions.

Comparison with Similar Compounds

Substituent Variations in Indazole Derivatives

3-Bromo-4-methyl-7-nitro-1H-indazole (CAS 1427460-21-6)

- Substituents : Bromine (3), methyl (4), nitro (7).

- Key Differences : Replacement of fluorine with a methyl group introduces steric bulk and lipophilicity. The methyl group is less electronegative, reducing electronic effects on the indazole core.

- Applications: Used in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in modifying pharmacokinetic profiles.

4-Bromo-7-fluoro-1H-indazole

- Substituents : Bromine (4), fluorine (7).

- Key Differences : Absence of the nitro group reduces redox reactivity. The altered substituent positions (bromine at 4 vs. 3) may affect intermolecular interactions in crystal packing or binding to biological targets.

- Applications: Potential utility in fluorinated drug discovery, though specific biological data are lacking .

Core Structure Variations

6-Bromo-7-fluoro-3-nitroquinolin-4-ol

- Core Structure: Quinoline (a benzene fused with pyridine).

- Substituents : Bromine (6), fluorine (7), nitro (3).

- Key Differences: The quinoline core introduces a basic nitrogen, altering electronic properties and solubility. The nitro group at the 3-position may enhance π-π stacking in protein binding.

- Applications: Explored for antimicrobial activity due to quinoline’s known role in disrupting bacterial DNA gyrase .

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Core Structure : Benzoxazole-triazole hybrid.

- Substituents : Bromophenyl, methylphenyl, thione.

- Key Differences : The benzoxazole-triazole scaffold offers multiple hydrogen-bonding sites, contrasting with the planar indazole core.

- Applications : Reported in studies targeting enzyme inhibition, with IR and NMR data confirming structural stability .

Functional Group Reactivity

Medicinal Chemistry

- This compound : Prioritized in kinase inhibitor development due to fluorine’s metabolic stability and nitro’s role in redox-mediated cytotoxicity.

- 3-Bromo-4-methyl-7-nitro-1H-indazole : Discontinued status highlights challenges in optimizing methyl-substituted indazoles for clinical use .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-bromo-4-fluoro-7-nitro-1H-indazole typically involves:

- Halogenation (bromination) at the 3-position of the indazole ring.

- Introduction of fluorine at the 4-position.

- Nitration at the 7-position.

Given the electronic and steric properties of the indazole ring, these substitutions are usually performed in a stepwise manner, starting from a suitably substituted indazole precursor.

Preparation of 3-Bromo-4-Nitro-1H-Indazole as a Key Intermediate

A close analog, 3-bromo-4-nitro-1H-indazole, can be prepared by bromination of 4-nitro-1H-indazole under controlled conditions:

This method uses mild bromination conditions with sodium acetate buffer and acetic acid/chloroform solvent system to achieve regioselective bromination at position 3, preserving the nitro group at position 4.

Preparation of 3-Bromo-4-Fluoro-1H-Indazole

The fluorinated analog without the nitro group, 3-bromo-4-fluoro-1H-indazole, is synthesized via bromination of 4-fluoro-1H-indazole in alkaline medium:

This method employs bromination in basic aqueous medium, which favors selective bromination at the 3-position without affecting the fluorine substituent at position 4.

Synthesis of 5-Bromo-4-Fluoro-1H-Indazole (Related Isomer)

A patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole from 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone via basic hydrolysis:

These conditions demonstrate efficient hydrolysis/deacetylation to yield the bromo-fluoro indazole core with good yields.

Proposed Synthetic Route for this compound

Based on the above data and standard organic synthesis principles, the preparation of this compound may involve:

- Starting Material: 4-fluoro-1H-indazole or 4-fluoro-7-nitro-1H-indazole.

- Nitration (if starting from 4-fluoro-1H-indazole): Electrophilic aromatic substitution to introduce nitro at position 7.

- Bromination: Controlled bromination at position 3 using bromine in acetic acid or alkaline medium, maintaining temperature below 25 °C to avoid side reactions.

- Purification: Filtration, washing, and drying under vacuum.

The critical challenge is regioselective nitration at position 7 without affecting other positions, which requires careful control of reaction conditions.

Comparative Data Table of Key Preparation Steps

Research Findings and Considerations

- Regioselectivity: Bromination at position 3 is favored under mild acidic or basic conditions, depending on substituents.

- Fluorine Stability: Fluorine at position 4 remains intact under bromination conditions described.

- Nitration: Introduction of nitro group at position 7 likely requires initial nitration of the indazole ring before bromination due to electronic effects.

- Yield Optimization: Using sodium acetate and acetic acid buffers improves bromination yield and selectivity.

- Purification: Post-reaction workup involving aqueous washes and vacuum drying ensures high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-fluoro-7-nitro-1H-indazole, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sequential halogenation and nitration of indazole precursors. For example, bromination and fluorination may be achieved using N-bromosuccinimide (NBS) and Selectfluor®, respectively, followed by nitration with mixed acids (HNO₃/H₂SO₄). Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm structures via and LC-MS .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Employ a combination of , , and FT-IR to confirm substituent positions. The nitro group typically shows strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) in IR. High-resolution mass spectrometry (HRMS) is essential for verifying molecular mass. For crystallinity assessment, perform X-ray diffraction (XRD) with SHELXL for refinement .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration/bromination of indazole derivatives be mitigated?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., -OMe) to guide nitration/bromination, then remove them post-reaction. Computational modeling (DFT calculations) can predict reactive sites. For example, meta-directing effects of fluorine may necessitate alternative routes, such as late-stage functionalization via cross-coupling (e.g., Suzuki for bromine introduction) .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictory bioactivity data may arise from assay variability (e.g., cell lines, concentrations). Standardize protocols using guidelines like OECD 423 for toxicity. Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Cross-reference data with PubChem and peer-reviewed studies to identify outliers. Meta-analyses can reconcile discrepancies by aggregating datasets .

Q. How should crystallographic refinement of this compound be optimized using SHELXL?

- Methodological Answer : After data collection (Mo-Kα radiation, CCD detector), use SHELXT for space-group determination and initial structure solution. In SHELXL, refine anisotropic displacement parameters for heavy atoms (Br, F). Address disorder using PART instructions and apply restraints for bond distances/angles. Validate with R-factor convergence (<5%) and check for residual electron density peaks .

Q. What computational methods predict the pharmacological potential of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases, GPCRs) to assess binding affinity. Use QSAR models to correlate substituent effects with activity. ADMET prediction tools (SwissADME) evaluate bioavailability and toxicity. Cross-validate with in vitro assays (e.g., α-glucosidase inhibition for antidiabetic potential) .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously. Use Open Science Framework (OSF) to share raw data (NMR spectra, XRD files). Collaborate with third-party labs for independent validation. Publish detailed Supplementary Information, including failure cases (e.g., unsuccessful bromination attempts) .

Q. What statistical approaches analyze dose-response contradictions in cytotoxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA to compare replicates across labs. Bayesian meta-analysis models quantify uncertainty in conflicting results. Report confidence intervals and effect sizes to contextualize discrepancies .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential toxicity (LD₅₀ data pending). Store in amber vials at 4°C under inert atmosphere (Argon). Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃). Refer to SDS from Thermo Scientific for emergency measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.